Potassium gluconate

描述

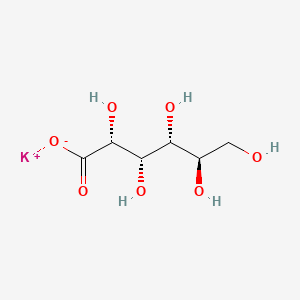

This compound is a salt of [DB01345] and is classified as a food additive by the FDA. It is also used as a potassium supplement. Potassium is an essential nutrient. It is the most abundant cation in the intracellular fluid, where it plays a key role in maintaining cell function. In dietary supplements, potassium is often present as potassium chloride, but many other forms—including potassium citrate, phosphate, aspartate, bicarbonate, and **gluconate**—are also used. This compound is believed to be more palatable and non-acidifying than potassium chloride (KCl).

Structure

3D Structure of Parent

属性

Key on ui mechanism of action |

Potassium is the most abundant cation (approximately 150 to 160 mEq per liter) within human cells. Intracellular sodium content is relatively low. In the extracellular fluid, sodium predominates and the potassium content is low (3.5 to 5 mEq per liter). A membrane-bound enzyme, sodium-potassium–activated adenosinetriphosphatase (Na +K +ATPase), actively transports or pumps sodium out and potassium into cells to maintain the concentration gradients. The intracellular to extracellular potassium gradients are necessary for nerve impulse signaling in such specialized tissues as the heart, brain, and skeletal muscle, and for the maintenance of physiologic renal function and maintenance of acid-base balance. High intracellular potassium concentrations are necessary for numerous cellular metabolic processes. Intracellular K+ serves as a reservoir to limit the fall in extracellular potassium concentrations occurring under pathologic conditions with loss of potassium from the body. |

|---|---|

CAS 编号 |

299-27-4 |

分子式 |

C6H12KO7 |

分子量 |

235.25 g/mol |

IUPAC 名称 |

potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1 |

InChI 键 |

RCCFGAWCGJBIIB-JJKGCWMISA-N |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[K+] |

手性 SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[K] |

规范 SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.[K] |

外观 |

Solid powder |

颜色/形态 |

YELLOWISH-WHITE CRYSTALS |

熔点 |

180 |

其他CAS编号 |

35087-77-5 299-27-4 |

物理描述 |

Liquid Odourless, free flowing white to yellowish white, crystalline powder or granules Yellowish white solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

35087-77-5 |

保质期 |

>2 years if stored properly |

溶解度 |

FREELY SOL IN WATER; PRACTICALLY INSOL IN ETHER, BENZENE, ABSOLUTE ALCOHOL, CHLOROFORM |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Potassium Gluconate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium gluconate, the potassium salt of gluconic acid, is a versatile and highly bioavailable compound with a wide range of applications in research, particularly in the fields of cell biology, neuroscience, and drug development. Its unique chemical properties, including its role as a potassium source, a chelating agent, and a metabolic intermediate, make it a valuable tool for investigating fundamental biological processes. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use and quantification, and insights into its impact on cellular signaling pathways.

Core Chemical and Physical Properties

This compound is an odorless, white to yellowish crystalline powder or granules. It is the potassium salt of D-gluconic acid.[1][2]

| Property | Value | References |

| Chemical Name | Potassium D-gluconate | [3][4] |

| Synonyms | 2,3,4,5,6-Pentahydroxycaproic acid potassium salt, D-Gluconic acid potassium salt | [5][6] |

| Molecular Formula | C6H11KO7 | [5][7][8][9] |

| Molecular Weight | 234.25 g/mol | [3][5][7][8][9] |

| Appearance | White to off-white crystalline or granular powder | [1][2][6][9][10] |

| Odor | Odorless | [1][2][9] |

| Taste | Slightly bitter | [1][9][10] |

| Melting Point | 183 °C (decomposes) | [5][7] |

| Density | 1.74 g/cm³ | [3][4] |

| pH (1% solution) | Approximately 7.0 - 8.5 | [7][11][12][13] |

| Potassium Content | ~16.69% by mass | [4] |

Solubility and Stability

This compound exhibits excellent solubility in water, a key property for its use in aqueous solutions for research.

| Solvent | Solubility | References |

| Water | Readily soluble; >900 g/L at 20°C; 50 mg/mL | [3][7][10][14] |

| Glycerin | Freely soluble | [13][15][16] |

| Dehydrated Alcohol | Practically insoluble | [13][15][16] |

| Ether | Practically insoluble | [13][15][16] |

| Benzene | Practically insoluble | [13][15][16] |

| Chloroform | Practically insoluble | [13][15][16] |

| DMSO | 1 mg/mL (Sonication recommended) | [3] |

Stability and Storage: this compound is stable under normal conditions.[11][13][17][18] It is hygroscopic and should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and moisture.[9][15][19] Recommended storage is below +30°C.[2][7]

Incompatibilities: It is incompatible with strong oxidizing agents.[13][15][16][17][18]

Experimental Protocols

Quantification of this compound

Accurate quantification of this compound is crucial for experimental reproducibility. Several methods can be employed, targeting either the potassium ion or the gluconate moiety.

1. Titration Method for Gluconate Quantification

This method determines the gluconate content via non-aqueous titration.

-

Principle: The gluconate is titrated with a standardized solution of perchloric acid in a non-aqueous solvent (glacial acetic acid). The endpoint is determined potentiometrically or with a colorimetric indicator.

-

Apparatus:

-

200-mL Erlenmeyer flask

-

Hot plate

-

10-mL microburet

-

-

Reagents:

-

Glacial acetic acid

-

Quinaldine red indicator solution

-

0.1 N Perchloric acid in glacial acetic acid

-

-

Procedure:

-

Accurately weigh approximately 175 mg of the this compound sample and transfer it to a 200-mL Erlenmeyer flask.[20]

-

Add 75 mL of glacial acetic acid and dissolve the sample by heating on a hot plate.[20]

-

Cool the solution to room temperature.

-

Add a few drops of quinaldine red indicator.[20]

-

Titrate with 0.1 N perchloric acid in glacial acetic acid to a colorless endpoint.[20]

-

-

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 23.42 mg of C6H11KO7.[20]

2. Atomic Absorption Spectroscopy for Potassium Quantification

This is a highly sensitive method for determining the potassium concentration.

-

Principle: The sample is aspirated into a flame, and the amount of light absorbed by the potassium atoms at a specific wavelength is measured, which is proportional to the potassium concentration.

-

Apparatus:

-

Atomic absorption spectrophotometer with a potassium hollow-cathode lamp.

-

-

Reagents:

-

Potassium chloride (for standard preparation)

-

Sodium chloride solution

-

Hydrochloric acid

-

-

Procedure (based on USP monograph for this compound Tablets):

-

Standard Stock Solution: Prepare a stock solution of potassium chloride in water (e.g., 19.07 µg/mL of KCl, equivalent to 10 µg/mL of K+).[21]

-

Standard Solutions: Prepare a series of standard solutions with known potassium concentrations (e.g., 1.0, 1.5, and 2.0 µg/mL of K+) by diluting the stock solution. These should also contain sodium chloride and hydrochloric acid to match the sample matrix.[21]

-

Sample Solution: Prepare a solution of this compound of a known concentration (e.g., 0.18 mg/mL). Filter the solution. Dilute an aliquot of this solution to fall within the range of the standard curve, adding sodium chloride and hydrochloric acid to match the standards.[21]

-

Analysis: Set the atomic absorption spectrophotometer to the potassium wavelength of 766.5 nm. Aspirate the blank, standards, and sample solution into the air-acetylene flame and measure the absorbance.[21]

-

Calculation: Plot a standard curve of absorbance versus potassium concentration. Determine the potassium concentration in the sample solution from the standard curve and calculate the amount of this compound.[21]

-

3. High-Performance Liquid Chromatography (HPLC) for Gluconate Quantification

HPLC can be used to separate and quantify the gluconate anion.

-

Principle: The sample is injected into an HPLC system, and the gluconate is separated from other components on a stationary phase before being detected by a suitable detector (e.g., UV or pulsed amperometric detection).

-

Apparatus:

-

HPLC system with a pump, injector, column (e.g., C18), and detector.

-

-

Mobile Phase (example): A mixture of a buffered aqueous solution (e.g., 0.1 M sodium hydroxide) and an organic modifier.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare the sample solution and filter it through a 0.45 µm filter.

-

Inject the standard and sample solutions into the HPLC system.

-

Quantify the gluconate peak by comparing its area to that of the standard.

-

Use in Cell Culture

This compound is frequently used in cell culture, primarily as a component of intracellular-like solutions for electrophysiology, but also as a potential carbon source.

Protocol: Preparation of a this compound-Based Intracellular Solution for Electrophysiology

-

Objective: To create a solution that mimics the intracellular ionic environment of a neuron for patch-clamp recordings.

-

Components (example):

-

135 mM this compound

-

10 mM KCl

-

10 mM HEPES

-

2 mM Mg-ATP

-

0.2 mM Na-GTP

-

0.2 mM EGTA

-

-

Procedure:

-

Weigh out the required amounts of each component.

-

Dissolve the components in high-purity water (e.g., Milli-Q) to approximately 90% of the final volume.

-

Adjust the pH to the desired value (typically 7.2-7.4) using a potassium-based solution (e.g., KOH).

-

Bring the solution to the final volume with high-purity water.

-

Measure and adjust the osmolarity to be close to the physiological intracellular osmolarity (typically 280-300 mOsm).

-

Filter the solution through a 0.22 µm sterile filter.

-

Aliquot and store at -20°C. Thaw and use on the day of the experiment.

-

Signaling Pathways and Metabolic Role

The biological effects of this compound can be attributed to both the potassium ion and the gluconate anion.

Role of Potassium in Cellular Signaling

Potassium is the most abundant intracellular cation and is crucial for maintaining the resting membrane potential of cells.[22] This electrochemical gradient, established by the Na+/K+-ATPase pump, is fundamental for:

-

Nerve impulse transmission: The propagation of action potentials relies on the rapid influx and efflux of sodium and potassium ions across the neuronal membrane.[23]

-

Muscle contraction: The electrical excitability of muscle cells, leading to contraction, is dependent on the potassium gradient.[23]

-

Enzyme activation: Several enzymes involved in metabolic processes, such as protein synthesis and carbohydrate metabolism, require potassium for their activity.[22]

Metabolic Fate of Gluconate: The Pentose Phosphate Pathway

Gluconate is not merely an inert counter-ion; it can be metabolized by cells and enter central carbon metabolism. The primary route for gluconate metabolism is the Pentose Phosphate Pathway (PPP) , also known as the hexose monophosphate shunt.[22]

Entry of Gluconate into the Pentose Phosphate Pathway:

Gluconate is phosphorylated by the enzyme gluconokinase to form 6-phosphogluconate.[10] This intermediate is a key component of the oxidative phase of the pentose phosphate pathway.

Caption: Entry of gluconate into the Pentose Phosphate Pathway via phosphorylation.

Overview of the Pentose Phosphate Pathway:

The PPP is a crucial metabolic pathway that runs parallel to glycolysis. It has two main phases:

-

Oxidative Phase: This phase converts glucose-6-phosphate (or 6-phosphogluconate derived from gluconate) into ribulose-5-phosphate, generating NADPH in the process.[6][8]

-

Non-oxidative Phase: This phase involves the interconversion of various 5-carbon sugars, ultimately producing precursors for nucleotide biosynthesis (ribose-5-phosphate) and intermediates that can re-enter glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate).[6][8]

Caption: Overview of the Pentose Phosphate Pathway.

Emerging Roles in Cancer Research

Recent research has highlighted a novel role for gluconate in cancer metabolism. It has been shown to act as a competitive and irreversible blocker of the plasma membrane citrate transporter (pmCiC).[13][15] By inhibiting the uptake of extracellular citrate by cancer cells, gluconate can disrupt their metabolism, which is often heavily reliant on citrate for fatty acid synthesis and energy production.[13][15] This finding suggests a potential therapeutic application for gluconate in cancer treatment.

Caption: Gluconate blocks citrate uptake in cancer cells.

Conclusion

This compound is a multifaceted compound with well-defined chemical and physical properties that make it a valuable reagent in a variety of research settings. Its high solubility and stability in aqueous solutions, coupled with its biological roles as a source of potassium and a metabolic substrate, provide researchers with a versatile tool to probe cellular functions. The detailed experimental protocols and an understanding of its involvement in key signaling and metabolic pathways, as outlined in this guide, will aid in the design and execution of robust and reproducible scientific investigations. The emerging research into its effects on cancer cell metabolism further underscores the importance of continued exploration of the research applications of this compound.

References

- 1. Utilization of gluconate and glucose in growing and virus-infected Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Flux Connections Between Gluconate Pathway, Glycolysis, and Pentose–Phosphate Pathway During Carbohydrate Metabolism in Bacillus megaterium QM B1551 [frontiersin.org]

- 3. The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Use of Gluconate in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 7. biorxiv.org [biorxiv.org]

- 8. microbenotes.com [microbenotes.com]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Pentose Phosphate Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Potential Use of Gluconate in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Potential Use of Gluconate in Cancer Therapy [frontiersin.org]

- 16. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. (PDF) Potential Use of Gluconate in Cancer Therapy. (2019) | Maria E. Mycielska | 27 Citations [scispace.com]

- 19. Evaluation of the Role of Potassium Channels in the Proliferation, Migration, and Invasion of Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gluconate Test Medium [himedialabs.com]

- 21. Preparation of cell culture media - Cellculture2 [cellculture2.altervista.org]

- 22. Depolarization of Cellular Resting Membrane Potential Promotes Neonatal Cardiomyocyte Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Synthesis and Purification of Potassium Gluconate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of potassium gluconate for laboratory applications. It details established methodologies, experimental protocols, and analytical techniques for quality control, ensuring a high-purity final product suitable for research and development.

Introduction

This compound (C₆H₁₁KO₇) is the potassium salt of gluconic acid.[1][2] It is a widely used substance in the pharmaceutical, food, and chemical industries.[3][4] In a laboratory setting, the ability to synthesize and purify this compound is crucial for various applications, including its use as a potassium source in cell culture media, a buffering agent, and a chelating agent.[5] This guide focuses on practical and reproducible methods for its preparation and purification.

Synthesis of this compound

Two primary methods for the laboratory synthesis of this compound are detailed below: neutralization of gluconic acid and catalytic oxidation of glucose followed by neutralization.

Synthesis via Neutralization of Gluconic Acid

This is the most direct and common laboratory method for preparing this compound. It involves the reaction of gluconic acid with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).

Chemical Reactions:

-

With Potassium Hydroxide: C₆H₁₂O₇ + KOH → C₆H₁₁KO₇ + H₂O

-

With Potassium Carbonate: 2C₆H₁₂O₇ + K₂CO₃ → 2C₆H₁₁KO₇ + H₂O + CO₂

The reaction with potassium hydroxide is a straightforward acid-base neutralization. The use of potassium carbonate is also effective and results in the evolution of carbon dioxide gas.

Experimental Protocol: Neutralization with Potassium Hydroxide

-

Dissolution of Gluconic Acid: In a flask, dissolve a specific molar amount of D-gluconic acid in deionized water. The concentration can be adjusted, but a starting point of a 20-50% aqueous solution is common.

-

Preparation of Potassium Hydroxide Solution: Prepare a stoichiometric equivalent of potassium hydroxide in deionized water.

-

Neutralization: Slowly add the potassium hydroxide solution to the gluconic acid solution with constant stirring. The reaction is exothermic, so it is advisable to cool the flask in an ice bath to maintain the temperature between 20-30°C.

-

pH Monitoring: Monitor the pH of the reaction mixture. The endpoint of the neutralization is reached when the pH is between 7.0 and 8.0.

-

Decolorization (Optional): If the resulting solution has a slight color, a small amount of activated charcoal can be added, and the solution stirred for a period before being filtered to remove the charcoal.

-

Isolation of Crude this compound: The this compound can be isolated by concentrating the solution under reduced pressure to induce crystallization or by adding a miscible non-solvent like ethanol.

Synthesis via Catalytic Oxidation of Glucose

This method involves the oxidation of D-glucose to gluconic acid, which is then neutralized in situ or in a subsequent step with a potassium base.

Experimental Protocol: Catalytic Oxidation and Neutralization

-

Catalyst Suspension: In a reaction vessel, suspend a suitable catalyst (e.g., platinum on carbon) in an aqueous solution of D-glucose.

-

Oxidation: Heat the mixture to a controlled temperature (typically 30-70°C) and bubble air or oxygen through the suspension with vigorous stirring.

-

In-situ Neutralization: Maintain the pH of the reaction mixture between 8.0 and 11.0 by the continuous addition of a potassium hydroxide solution. This neutralizes the gluconic acid as it is formed.

-

Reaction Monitoring: Monitor the glucose concentration using a suitable analytical method (e.g., HPLC) to determine the reaction endpoint.

-

Catalyst Removal: Once the reaction is complete, cool the mixture and remove the catalyst by filtration.

-

Purification: The resulting this compound solution can then be further purified as described in the following sections.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, by-products, and other impurities. The primary method for purifying solid this compound is recrystallization.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water. A temperature of 70-80°C is often used to ensure complete dissolution.[6]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance the crystallization yield. The slow cooling process is crucial for the formation of pure crystals, as it allows impurities to remain in the solution.

-

Inducing Crystallization (If Necessary): If crystals do not form readily, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can induce crystallization. Alternatively, the addition of a miscible non-solvent, such as ethanol, can promote precipitation.[7]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water or an ethanol-water mixture to remove any adhering mother liquor containing impurities.

-

Drying: Dry the purified this compound crystals in a vacuum oven at a suitable temperature (e.g., 105°C for 4 hours for the anhydrous form) to a constant weight.[8]

Quantitative Data Summary

| Parameter | Neutralization Method | Catalytic Oxidation Method | Purification (Recrystallization) |

| Typical Yield | >95% (based on gluconic acid) | 90-98% (based on glucose) | 80-95% recovery |

| Purity Achieved | 97.0% - 103.0% (on dried basis)[9] | 97.0% - 103.0% (on dried basis)[9] | >99% |

| Key Reaction Conditions | Temperature: 20-30°C, pH: 7.0-8.0 | Temperature: 30-70°C, pH: 8.0-11.0 | Dissolution Temp: 70-80°C[6] |

| Primary Reactants | Gluconic acid, KOH or K₂CO₃ | Glucose, O₂, Catalyst, KOH | Crude this compound, Deionized Water, Ethanol (optional) |

Experimental Workflows and Diagrams

Synthesis and Purification Workflow

Caption: Overall workflow for the synthesis and purification of this compound.

Logical Relationship for Recrystallization

Caption: Logical flow of the recrystallization process for purification.

Quality Control and Analytical Protocols

Ensuring the purity and identity of the synthesized this compound is paramount. The following are standard analytical methods for quality control.

Analytical Methods Summary

| Test | Method | Purpose | Acceptance Criteria |

| Identification A | Infrared Spectroscopy (IR) | Confirms the chemical structure. | The IR spectrum of the sample corresponds to that of a this compound reference standard. |

| Identification B | Flame Test | Confirms the presence of potassium. | Imparts a violet color to a nonluminous flame. |

| Identification C | Thin-Layer Chromatography (TLC) | Confirms the presence of gluconate. | The principal spot of the sample solution corresponds in color, size, and Rf value to that of the standard solution.[6] |

| Assay | Titration | Quantifies the amount of this compound. | 97.0% - 103.0% of C₆H₁₁KO₇ on a dried basis.[9] |

| Loss on Drying | Gravimetric | Determines the water content. | Anhydrous: ≤ 3.0%, Monohydrate: 6.0% - 7.5%.[8] |

| Heavy Metals | Colorimetric/AAS | Detects heavy metal impurities. | ≤ 0.002%.[8] |

| Reducing Substances | Titration | Detects reducing sugars (e.g., unreacted glucose). | ≤ 1.0%.[8] |

Experimental Protocol: Assay by Titration

This protocol is based on a non-aqueous titration method.

-

Sample Preparation: Accurately weigh approximately 175 mg of the dried this compound sample.

-

Dissolution: Transfer the sample to a 250 mL flask and dissolve it in 75 mL of glacial acetic acid, heating gently if necessary.

-

Titration: Cool the solution and add a suitable indicator (e.g., quinaldine red TS). Titrate with 0.1 N perchloric acid in glacial acetic acid to a colorless endpoint.[9]

-

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 23.42 mg of C₆H₁₁KO₇.[9] Calculate the percentage of this compound in the sample.

Experimental Protocol: Test for Reducing Substances

-

Sample Preparation: Dissolve 1.0 g of the this compound sample in 10 mL of deionized water in a conical flask.

-

Reaction: Add 25 mL of alkaline cupric citrate solution, cover the flask, and boil gently for exactly 5 minutes. Cool the flask rapidly to room temperature.

-

Titration: Add 25 mL of 0.6 N acetic acid, 10.0 mL of 0.1 N iodine solution, and 10 mL of 3 N hydrochloric acid. Titrate with 0.1 N sodium thiosulfate, adding 3 mL of starch indicator as the endpoint is approached.

-

Blank Determination: Perform a blank titration without the sample.

-

Calculation: The difference in the volume of 0.1 N sodium thiosulfate consumed between the blank and the sample is used to calculate the amount of reducing substances (as dextrose).[8]

Conclusion

The synthesis of this compound in a laboratory setting can be reliably achieved through the neutralization of gluconic acid or the catalytic oxidation of glucose. Subsequent purification by recrystallization is an effective method for obtaining a high-purity product. Adherence to the detailed experimental and analytical protocols outlined in this guide will enable researchers, scientists, and drug development professionals to produce and verify the quality of this compound for their specific applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gluconic acid, monopotassium salt | C6H11KO7 | CID 16760467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 4. davidpublisher.com [davidpublisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CN102816802A - Method for producing this compound through fermentation of Aspergillus niger - Google Patents [patents.google.com]

- 7. tdcommons.org [tdcommons.org]

- 8. This compound [drugfuture.com]

- 9. fao.org [fao.org]

An In-depth Technical Guide on the Core Cellular Physiology of Potassium Gluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium gluconate, a salt of potassium and gluconic acid, serves a dual role in cellular physiology. Primarily, it acts as a source of potassium ions (K+), which are fundamental to establishing and maintaining the resting membrane potential, neuronal excitability, and muscle contraction. The gluconate anion, while often considered a relatively inert counter-ion in experimental settings, possesses its own metabolic and chelating properties that can influence cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the cellular level, with a focus on its application in research, particularly in the field of electrophysiology. This document details the effects of its constituent ions on membrane potential and cellular signaling, presents quantitative data in structured tables, outlines key experimental protocols, and provides visualizations of relevant pathways and workflows.

The Role of the Potassium Ion in Cellular Physiology

The potassium ion (K+) is the most abundant intracellular cation, and its concentration gradient across the plasma membrane is the primary determinant of the resting membrane potential in most animal cells.[1] This gradient is established and maintained by the Na+/K+-ATPase pump, which actively transports three sodium ions (Na+) out of the cell in exchange for two K+ ions into the cell.[2]

The high permeability of the cell membrane to K+ at rest, due to the presence of potassium leak channels, allows K+ to diffuse out of the cell down its concentration gradient, leaving behind a net negative charge inside the cell. This charge separation creates the negative resting membrane potential, typically ranging from -65 to -85 mV.[3] This potential is crucial for the excitability of nerve and muscle cells, as it sets the stage for the generation of action potentials.

Quantitative Impact of Potassium on Resting Membrane Potential

The resting membrane potential (RMP) of a cell can be approximated by the Goldman-Hodgkin-Katz (GHK) equation, which considers the concentrations and permeabilities of the major ions involved. However, a simpler estimation for the dominant ion, potassium, can be made using the Nernst equation, which calculates the equilibrium potential for that ion.

Table 1: Typical Intra- and Extracellular Ion Concentrations and Calculated Nernst Potentials

| Ion | Intracellular Concentration (mM) | Extracellular Concentration (mM) | Nernst Potential (mV) at 37°C |

| K+ | 120-150 | 4-5 | -90 to -98 |

| Na+ | 10-15 | 145 | +65 to +70 |

| Cl- | 4-10 | 110 | -70 to -85 |

| Ca2+ | 0.0001 | 1-2 | +125 to +135 |

Note: The resting membrane potential of most neurons is close to the Nernst potential for potassium, reflecting its high permeability at rest.[4]

The Role of the Gluconate Anion

While the potassium ion dictates the primary electrophysiological effects, the gluconate anion is not entirely inert and can influence cellular physiology in two main ways: calcium chelation and metabolism.

Calcium Chelation

Gluconate is a known weak chelator of divalent cations, including calcium (Ca2+).[5] In experimental settings where this compound is used in high concentrations, such as in intracellular solutions for patch-clamp electrophysiology, this chelation can become significant.

Table 2: Quantitative Data on the Calcium Buffering Effect of Gluconate

| Parameter | Value | Reference |

| Apparent KD for Ca2+ binding of gluconate⁻ | 15.5 mM | [6] |

| Contribution to Ca2+ binding ratio (κP) by 100 mM this compound | 1.75 | [6] |

This Ca2+ buffering can reduce the free intracellular Ca2+ concentration, which can, in turn, affect a multitude of Ca2+-dependent processes, including neurotransmitter release and the activity of Ca2+-activated channels.[5]

Metabolic Impact

Gluconate can be metabolized by cells, entering the pentose phosphate pathway (PPP) after being phosphorylated to 6-phosphogluconate.[1] The PPP is a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.[7]

Increased flux through the PPP due to the presence of gluconate can lead to an elevated intracellular concentration of NADPH. NADPH is a key reducing agent that plays a critical role in protecting the cell from oxidative stress and is also involved in various anabolic pathways.[8]

Experimental Protocols

This compound is a cornerstone of many electrophysiological recording techniques, particularly for whole-cell patch-clamp recordings, due to its ability to mimic the high intracellular potassium concentration with a relatively large and less mobile anion.

Preparation of this compound-Based Intracellular Solution for Whole-Cell Patch-Clamp

This protocol is adapted from standard laboratory procedures for recording from mammalian neurons.[9][10]

Table 3: Recipe for K-Gluconate Intracellular Solution (for 100 ml)

| Reagent | Concentration (mM) | Molecular Weight ( g/mol ) | Amount (mg) |

| K-Gluconate | 120 | 234.25 | 2811 |

| KCl | 20 | 74.55 | 149.1 |

| HEPES | 10 | 238.3 | 238.3 |

| EGTA | 0.6 | 380.35 | 22.8 |

| MgCl₂ | 2 | 95.21 | 19.0 |

| Mg-ATP | 2 | 507.18 | 101.4 |

| Na-GTP | 0.3 | 523.18 | 15.7 |

Methodology:

-

Weigh out the K-Gluconate, KCl, HEPES, EGTA, and MgCl₂ and dissolve in approximately 80 ml of high-purity water.

-

Adjust the pH to 7.2-7.3 with a 1M KOH solution.

-

Bring the final volume to 100 ml with high-purity water.

-

Check the osmolarity and adjust to ~290-300 mOsm with sucrose if necessary.

-

Aliquot and store at -20°C.

-

On the day of the experiment, thaw an aliquot and add the Mg-ATP and Na-GTP. Keep the solution on ice.

Visualizations

Signaling and Metabolic Pathways

The metabolism of the gluconate component of this compound directly feeds into the pentose phosphate pathway, a key metabolic route with significant implications for cellular redox state and biosynthesis.

Caption: Metabolic fate of gluconate via the Pentose Phosphate Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a whole-cell patch-clamp experiment to measure the effect of a substance on neuronal firing, using a this compound-based intracellular solution.

Caption: Experimental workflow for whole-cell patch-clamp recording.

Logical Relationships

The relationship between intracellular potassium concentration, maintained by the Na+/K+ pump and influenced by experimental solutions containing this compound, and the establishment of the resting membrane potential is a cornerstone of cellular electrophysiology.

Caption: Logical relationship of K+ gradient and resting membrane potential.

Conclusion

This compound's mechanism of action in cellular physiology is primarily dictated by the electrochemical properties of the potassium ion, which is essential for establishing the resting membrane potential and enabling cellular excitability. The gluconate anion, while often used for its relative inertness in electrophysiological studies, has distinct metabolic and calcium-chelating properties that must be considered in the interpretation of experimental results. A thorough understanding of both components is critical for researchers and drug development professionals utilizing this compound in their work. The provided data, protocols, and visualizations offer a detailed guide to the core cellular physiology of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. Physiology, Resting Potential - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scientifica.uk.com [scientifica.uk.com]

- 6. Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 8. Oxidative pentose phosphate pathway and glucose anaplerosis support maintenance of mitochondrial NADPH pool under mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Anhydrous vs. Monohydrate Potassium Gluconate for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of anhydrous and monohydrate potassium gluconate, offering critical data and methodologies to inform the selection of the most appropriate form for experimental applications.

Introduction

This compound, the potassium salt of gluconic acid, is a widely utilized potassium source in pharmaceutical formulations, nutritional supplements, and various research applications. It is commercially available in two primary forms: anhydrous (C₆H₁₁KO₇) and monohydrate (C₆H₁₁KO₇·H₂O). The presence of water of hydration in the monohydrate form leads to differences in physicochemical properties that can significantly impact experimental outcomes, including formulation stability, dissolution rates, and handling characteristics. This guide delineates these differences through quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making an informed choice.

Physicochemical Properties: A Comparative Analysis

The fundamental differences between the anhydrous and monohydrate forms of this compound are summarized in the table below. These properties are critical for calculating molar concentrations, assessing stability, and predicting behavior in various experimental settings.

| Property | Anhydrous this compound | Monohydrate this compound | Significance in Experimental Design |

| Chemical Formula | C₆H₁₁KO₇ | C₆H₁₁KO₇·H₂O | Affects molecular weight and calculation of potassium content. |

| Molecular Weight | 234.25 g/mol [1] | 252.26 g/mol [2] | Crucial for accurate preparation of solutions with specific molarities. |

| CAS Number | 299-27-4[1] | 35398-15-3[3] | Essential for unambiguous identification and procurement. |

| Appearance | White to yellowish-white crystalline powder or granules[2] | White to yellowish-white crystalline powder or granules[2] | Both forms are physically similar in appearance. |

| Potassium Content (by mass) | Approximately 16.69% | Approximately 15.50% | Important for studies where precise potassium concentration is critical. |

| Loss on Drying (USP) | Not more than 3.0%[4] | Between 6.0% and 7.5%[4] | A key distinguishing feature reflecting the water of hydration. |

| Solubility in Water | Readily soluble; >100 g/L at 20°C[1][5] | Freely soluble in water[2] | High solubility for both forms, though the anhydrous form may dissolve faster in some cases.[6] |

| Hygroscopicity | Described as having "little hygroscopic behaviour"[5] | Generally considered more hygroscopic than the anhydrous form. | Affects handling, storage, and stability, particularly in humid environments. |

| Melting Point | ~183 °C (decomposes) | Dehydration occurs before melting. | Thermal analysis can differentiate the two forms. |

Key Experimental Considerations and Protocols

The choice between anhydrous and monohydrate this compound should be guided by the specific requirements of the experiment. The following sections provide detailed protocols for comparing their critical properties.

Hygroscopicity Comparison

Objective: To quantitatively compare the tendency of anhydrous and monohydrate this compound to absorb moisture from the atmosphere.

Methodology: A standard method for determining hygroscopicity involves exposing the samples to a controlled humidity environment and measuring the weight gain over time.[7]

Protocol:

-

Sample Preparation: Accurately weigh approximately 1.0 g of both anhydrous and monohydrate this compound into separate, pre-weighed glass weighing dishes.

-

Initial Drying: Place the samples in a vacuum oven at 105°C for 4 hours to remove any surface moisture.[4] Cool to room temperature in a desiccator containing a suitable desiccant (e.g., phosphorus pentoxide).

-

Initial Weighing: Once cooled, weigh the samples accurately to determine the initial dry weight (W₀).

-

Controlled Humidity Exposure: Place the samples in a controlled humidity chamber set to 25°C and 80% relative humidity (RH). A saturated solution of ammonium chloride can be used to achieve this RH in a sealed container.

-

Gravimetric Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, and 48 hours), remove the samples from the humidity chamber and immediately weigh them (Wt).

-

Calculation: Calculate the percentage weight gain at each time point using the following formula: % Weight Gain = [(Wt - W₀) / W₀] * 100

-

Data Presentation: Plot the percentage weight gain against time for both forms to visualize and compare their hygroscopic nature.

Solubility Determination

Objective: To determine and compare the aqueous solubility of anhydrous and monohydrate this compound at a specific temperature.

Methodology: The equilibrium solubility method involves creating a saturated solution and determining the concentration of the dissolved solute.

Protocol:

-

Sample Preparation: Add an excess amount of either anhydrous or monohydrate this compound to separate flasks containing a known volume of deionized water (e.g., 50 mL) maintained at a constant temperature (e.g., 25°C) using a water bath.

-

Equilibration: Stir the suspensions vigorously for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the supernatant to obtain a clear, saturated solution.

-

Concentration Analysis: Accurately dilute a known volume of the saturated solution. Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector or by measuring the potassium content using atomic absorption spectroscopy.

-

Calculation: Calculate the solubility in g/100 mL or mol/L, taking into account the dilution factor. For the monohydrate form, the solubility can also be expressed in terms of the equivalent anhydrous form for direct comparison.

Stability Under Stress Conditions

Objective: To compare the stability of anhydrous and monohydrate this compound under elevated temperature and humidity.

Methodology: This protocol subjects the samples to stress conditions and evaluates for changes in physical appearance, water content, and chemical purity.

Protocol:

-

Sample Preparation: Place approximately 1.0 g of both anhydrous and monohydrate this compound in open glass vials.

-

Stress Conditions: Store the vials in a stability chamber at 40°C and 75% RH for a defined period (e.g., 1, 2, and 4 weeks).

-

Analysis at Time Points: At each time point, analyze the samples for the following:

-

Physical Appearance: Visually inspect for any changes in color, caking, or deliquescence.

-

Water Content: Determine the water content using Karl Fischer titration or by performing the "Loss on Drying" test as per the USP monograph.[4]

-

Chemical Purity: Assess the purity using an appropriate chromatographic method (e.g., HPLC) to detect any degradation products.

-

-

Data Comparison: Compare the changes in physical appearance, water content, and purity between the two forms over the study period.

Bioavailability and Biological Equivalence

For oral administration in experimental studies, both anhydrous and monohydrate this compound are expected to be bioequivalent. Upon dissolution in the gastrointestinal tract, both forms dissociate to yield potassium ions (K⁺) and gluconate anions. The absorption of potassium is a passive process, and studies have shown that the bioavailability of potassium from this compound supplements is high, at approximately 94%.[8] This absorption rate is comparable to that of potassium from food sources.[8] Therefore, for most in vivo studies focusing on the systemic effects of potassium, the choice between the anhydrous and monohydrate form is unlikely to have a significant impact on bioavailability.

Experimental Protocol for Bioavailability Assessment:

A crossover study design is typically employed to assess the bioavailability of different formulations.

-

Subject Recruitment: A cohort of healthy volunteers is recruited.

-

Washout Period: Subjects undergo a washout period to eliminate any confounding dietary potassium.

-

Formulation Administration: Subjects are randomly assigned to receive either the anhydrous or monohydrate form of this compound at a specified dose.

-

Sample Collection: Blood and urine samples are collected at predetermined time points post-administration.

-

Potassium Analysis: The concentration of potassium in serum and the cumulative amount of potassium excreted in the urine are measured.[9]

-

Pharmacokinetic Analysis: The area under the curve (AUC) for serum potassium concentration versus time is calculated to determine the extent of absorption.

-

Crossover: After another washout period, subjects receive the other formulation, and the process is repeated.

-

Statistical Comparison: The pharmacokinetic parameters for the two forms are statistically compared to determine bioequivalence.

Visualizing Workflows and Pathways

Experimental Workflow for Physicochemical Comparison

Signaling Pathway of Potassium in Neuronal Action Potential

Decision Matrix for Form Selection

Conclusion and Recommendations

The selection between anhydrous and monohydrate this compound for experimental use is a critical decision that should be based on a thorough understanding of their respective physicochemical properties.

-

Anhydrous this compound is generally preferred for applications where low hygroscopicity is crucial, such as in dry powder formulations or when storage in non-controlled environments is anticipated. Its use also simplifies the preparation of solutions with highly accurate molar concentrations due to the absence of water of hydration.

-

Monohydrate this compound may be suitable for aqueous-based experiments where the presence of water of hydration does not interfere with the experimental objectives. However, its higher potential for hygroscopicity requires careful storage and handling to prevent changes in its physical state and water content.

For most biological applications where the compound is dissolved in an aqueous medium, both forms are expected to exhibit similar bioavailability and physiological effects. The ultimate choice should be guided by the specific experimental conditions, formulation requirements, and the need for precise control over the material's properties. It is recommended to perform the characterization studies outlined in this guide when the choice of form is critical to the experimental outcome.

References

- 1. lohmann-minerals.com [lohmann-minerals.com]

- 2. enzymax.net [enzymax.net]

- 3. This compound [doi.usp.org]

- 4. drugfuture.com [drugfuture.com]

- 5. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 8. researchgate.net [researchgate.net]

- 9. Bioavailability of potassium from three dosage forms: suspension, capsule, and solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of Potassium Gluconate in Different Buffer Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for evaluating the solubility and stability of potassium gluconate in various buffer systems commonly used in pharmaceutical and biological research. While specific quantitative data for every buffer system is often proprietary and determined on a case-by-case basis, this document outlines the fundamental characteristics of this compound and provides detailed protocols for researchers to generate this critical data.

Introduction to this compound

This compound (C₆H₁₁KO₇) is the potassium salt of gluconic acid. It is widely used as a mineral supplement to treat or prevent low potassium levels (hypokalemia).[1][2] In pharmaceutical formulations, it can serve as an active pharmaceutical ingredient (API) or an excipient, acting as a buffering agent or a nutrient source in cell culture media.[3][4] Understanding its solubility and stability is paramount for developing safe, effective, and stable dosage forms.

Key Physicochemical Properties:

-

Appearance: White to off-white crystalline or granular powder.[3][5]

-

Molecular Weight: 234.25 g/mol (anhydrous).[5]

-

General Solubility: Readily soluble in water.[3][6] Some sources report solubility greater than 900 g/L at 20°C.[5][7]

-

Stability: Generally stable in air but can be hygroscopic.[1][5][8]

Solubility of this compound

This compound is known for its high aqueous solubility.[9] As a salt of a strong base (potassium hydroxide) and a weak acid (gluconic acid), its solubility is not expected to be significantly dependent on pH within the typical physiological range. However, the composition of the buffer system, including its ionic strength and the presence of common ions, can have a minor influence on the equilibrium solubility.

Factors Influencing Solubility in Buffer Systems

-

pH: While significant pH-dependent solubility is not anticipated, extreme pH values can lead to degradation, which might affect the apparent solubility.

-

Ionic Strength: The solubility of salts can be influenced by the ionic strength of the medium, a factor to consider when working with concentrated buffer solutions.

-

Temperature: Solubility is generally temperature-dependent. For biopharmaceutical evaluation, solubility is often determined at 37 ± 1 °C.[10][11]

-

Common Ion Effect: The presence of other potassium salts in the formulation could slightly decrease the solubility of this compound.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[10] It measures the concentration of a saturated solution of the compound in a specific solvent after a state of equilibrium has been reached between the dissolved and undissolved solid.

Methodology:

-

Preparation: Prepare the desired buffer systems (e.g., phosphate, citrate, acetate) at various pH levels (e.g., pH 3, 5, 7, 9).

-

Addition of Solute: Add an excess amount of this compound to a known volume of each buffer solution in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

-

Equilibration: Agitate the samples at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or other suitable mechanical agitator.[10]

-

Sampling: Periodically withdraw samples from the supernatant. To establish that equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent samples is consistent (e.g., within ±5%).[10]

-

Sample Preparation: Immediately separate the undissolved solid from the sample solution to prevent further dissolution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Analysis: Quantify the concentration of this compound in the clear filtrate using a validated analytical method. Suitable methods include:

-

Data Reporting: Report the solubility in units such as mg/mL or mol/L.

Data Presentation: Solubility of this compound

The following table provides a template for summarizing experimentally determined solubility data.

| Buffer System | pH | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Acetate Buffer | 4.5 | 25 | Experimental Data | Experimental Data |

| Acetate Buffer | 4.5 | 37 | Experimental Data | Experimental Data |

| Phosphate Buffer | 6.8 | 25 | Experimental Data | Experimental Data |

| Phosphate Buffer | 6.8 | 37 | Experimental Data | Experimental Data |

| Citrate Buffer | 5.0 | 25 | Experimental Data | Experimental Data |

| Citrate Buffer | 5.0 | 37 | Experimental Data | Experimental Data |

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability of this compound

The stability of a drug substance is a critical quality attribute that can be influenced by several environmental factors, including pH, temperature, light, and the presence of oxidizing agents.[14] For this compound, the main degradation pathways are likely to involve the gluconate moiety, which, as a polyhydroxy carboxylate, is susceptible to oxidation and hydrolysis under certain conditions.

Factors Influencing Stability in Buffer Systems

-

pH and Hydrolysis: The stability of this compound is expected to be pH-dependent. Hydrolysis can occur at pH extremes. Forced degradation studies are necessary to evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values.[14]

-

Temperature: Elevated temperatures are known to accelerate chemical degradation. A forced degradation study on a this compound gel formulation identified temperature as a key stress factor, with significant degradation observed after 21 days at 84°C.[12]

-

Oxidation: The gluconate molecule can be oxidized. Studies have shown that this compound is susceptible to oxidative stress, for instance, in the presence of hydrogen peroxide.[12]

-

Photostability: Exposure to light can be a source of energy for degradation reactions. Photostability testing is an integral part of stress testing according to ICH guidelines.

Experimental Protocol for Stability and Degradation Kinetics

This protocol outlines a general approach for conducting a stability study of this compound in solution, in line with regulatory guidelines.[14]

Methodology:

-

Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 10 mg/mL) in the selected buffer systems (acetate, phosphate, citrate) at different pH values.

-

Stress Conditions: Expose the solutions to a range of stress conditions to identify potential degradation products and pathways.

-

Hydrolytic Stress: Store solutions at various pH values (e.g., acidic, neutral, basic) at an elevated temperature (e.g., 60°C).

-

Oxidative Stress: Add an oxidizing agent (e.g., 3% hydrogen peroxide) to the solutions and store them at room temperature.

-

Thermal Stress: Store solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) protected from light.[12]

-

Photolytic Stress: Expose solutions to light according to ICH Q1B guidelines, including a control sample protected from light.

-

-

Time Points: Store the samples under the specified conditions and withdraw aliquots for analysis at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation; longer intervals for long-term stability).

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, typically HPLC.[12] The method must be able to separate the intact this compound from any degradation products.

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point.

-

Determine the degradation kinetics by plotting the natural logarithm of the concentration versus time. For many drugs, degradation follows first-order kinetics.[15][16]

-

Identify and characterize major degradation products using techniques like mass spectrometry (LC-MS).

-

Data Presentation: Stability of this compound

The following tables can be used to organize the results from stability studies.

Table 3.3.1: Percentage of this compound Remaining Under Stress Conditions

| Buffer System | pH | Stress Condition | Time (hours) | % Remaining | Major Degradation Products (Relative % Area) |

| Phosphate | 7.0 | 60°C | 0 | 100 | - |

| Phosphate | 7.0 | 60°C | 24 | Data | Data |

| Phosphate | 7.0 | 60°C | 48 | Data | Data |

| Acetate | 4.5 | 3% H₂O₂ | 0 | 100 | - |

| Acetate | 4.5 | 3% H₂O₂ | 8 | Data | Data |

Table 3.3.2: Degradation Rate Constants (k) for this compound

| Buffer System | pH | Temperature (°C) | First-Order Rate Constant, k (hr⁻¹) | Shelf-Life, t₉₀ (hours) |

| Phosphate | 7.0 | 40 | Experimental Data | Calculated Data |

| Phosphate | 7.0 | 60 | Experimental Data | Calculated Data |

| Acetate | 4.5 | 40 | Experimental Data | Calculated Data |

| Acetate | 4.5 | 60 | Experimental Data | Calculated Data |

Workflow for Stability Testing

Caption: Workflow for conducting a forced degradation stability study.

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound in different buffer systems. While this compound is highly soluble in aqueous solutions, its stability is dependent on environmental factors such as pH, temperature, and the presence of oxidizing agents. For researchers and drug development professionals, conducting the detailed experimental protocols outlined herein is essential. The resulting data on solubility, degradation kinetics, and degradation pathways will enable the rational design of stable and effective pharmaceutical formulations. Adherence to established guidelines for solubility and stability testing is crucial for regulatory success and ensuring product quality and patient safety.

References

- 1. echemi.com [echemi.com]

- 2. Gluconic acid, monopotassium salt | C6H11KO7 | CID 16760467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 4. parchem.com [parchem.com]

- 5. This compound | 299-27-4 [chemicalbook.com]

- 6. This compound vs Potassium Citrate: A Complete Guide for Nutrition and Wellness [elchemy.com]

- 7. 299-27-4 | CAS DataBase [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. who.int [who.int]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. ageps.aphp.fr [ageps.aphp.fr]

- 13. Potassium- Determination by AAS | OIV [oiv.int]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Research-Grade Potassium Gluconate Purity Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the purity specifications for research-grade potassium gluconate. It is designed to be an essential resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide details the critical quality attributes of research-grade this compound, outlines methods for its analysis, and provides context for its application in scientific research.

Introduction to Research-Grade this compound

This compound (C₆H₁₁KO₇) is the potassium salt of gluconic acid. In research settings, particularly in cellular and molecular biology, it is a crucial reagent. Its high purity is paramount to ensure the validity and reproducibility of experimental results. Research-grade this compound is predominantly used in electrophysiology studies as a key component of intracellular solutions for patch-clamp recordings, where it helps to mimic the intracellular environment of neurons and other excitable cells.

Purity Specifications and Impurity Profile

Research-grade this compound is characterized by a high degree of purity and well-defined limits for various impurities. These specifications are often guided by pharmacopeial standards such as the United States Pharmacopeia (USP).

Quantitative Purity Specifications

The following table summarizes the typical quantitative specifications for research-grade this compound.

| Parameter | Specification (Anhydrous) | Specification (Monohydrate) |

| Assay (on dried basis) | 97.0% - 103.0% | 97.0% - 103.0% |

| Loss on Drying | ≤ 3.0% | 6.0% - 7.5% |

| Reducing Substances | ≤ 1.0% | ≤ 1.0% |

| Heavy Metals | ≤ 20 ppm | ≤ 20 ppm |

| Lead (Pb) | ≤ 2 mg/kg | ≤ 2 mg/kg |

Identification

Confirmation of the identity of this compound is a critical first step in its analysis.

| Test | Method | Acceptance Criteria |

| Infrared Absorption | Infrared Spectroscopy (IR) | The IR spectrum of the sample corresponds to that of a this compound reference standard. |

| Flame Test for Potassium | Flame Photometry or Visual Inspection | A potassium-containing sample imparts a characteristic violet color to a flame. |

| Test for Gluconate | Thin-Layer Chromatography (TLC) | The principal spot of the sample solution corresponds in Rf value, color, and size to that of the standard solution. |

Experimental Protocols for Purity Analysis

Detailed and validated analytical methods are essential for confirming that a batch of this compound meets the stringent requirements for research use.

Assay by Titration

This method determines the percentage of this compound in the sample.

Principle: A non-aqueous acid-base titration is performed. The this compound is dissolved in glacial acetic acid and titrated with a standardized solution of perchloric acid. The endpoint is determined using a visual indicator.

Apparatus:

-

200-mL Erlenmeyer flask

-

Hot plate

-

10-mL microburet

-

Analytical balance

Reagents:

-

Glacial Acetic Acid

-

Quinaldine Red TS (Test Solution)

-

0.1 N Perchloric Acid in glacial acetic acid

Procedure:

-

Accurately weigh approximately 175 mg of the this compound sample.

-

Transfer the sample to a 200-mL Erlenmeyer flask.

-

Add 75 mL of glacial acetic acid and dissolve the sample by heating gently on a hot plate.

-

Cool the solution to room temperature.

-

Add a few drops of quinaldine red TS as an indicator.

-

Titrate with 0.1 N perchloric acid from a 10-mL microburet to a colorless endpoint.

-

Each mL of 0.1 N perchloric acid is equivalent to 23.42 mg of C₆H₁₁KO₇.

Calculation:

Where:

-

V = Volume of perchloric acid consumed in mL

-

N = Normality of perchloric acid

-

W = Weight of the sample in mg

Determination of Reducing Substances

This test quantifies the presence of reducing impurities, such as glucose.

Principle: The sample is treated with an alkaline cupric citrate solution. The reducing substances in the sample reduce the cupric ions to cuprous oxide. The excess unreacted cupric ions are then determined by iodometric titration.

Apparatus:

-

250-mL conical flask

-

Buret

-

Pipettes

Reagents:

-

Alkaline Cupric Citrate TS

-

0.6 N Acetic Acid

-

0.1 N Iodine VS (Volumetric Solution)

-

3 N Hydrochloric Acid

-

0.1 N Sodium Thiosulfate VS

-

Starch TS

Procedure:

-

Transfer 1.0 g of the sample to a 250-mL conical flask.

-

Dissolve the sample in 10 mL of water.

-

Add 25 mL of alkaline cupric citrate TS.

-

Cover the flask and boil gently for exactly 5 minutes.

-

Cool the flask rapidly to room temperature.

-

Add 25 mL of 0.6 N acetic acid, 10.0 mL of 0.1 N iodine VS, and 10 mL of 3 N hydrochloric acid.

-

Titrate with 0.1 N sodium thiosulfate VS, adding 3 mL of starch TS as the endpoint is approached.

-

Perform a blank determination, omitting the sample.

-

The difference in the volume of 0.1 N sodium thiosulfate consumed between the blank and the sample is equivalent to the amount of reducing substances.[1]

Heavy Metals Analysis by Atomic Absorption Spectroscopy

This method is used to determine the content of heavy metal impurities.

Principle: The sample is prepared and analyzed by atomic absorption spectroscopy (AAS), which measures the absorption of light by free atoms in the gaseous state. The concentration of the metal is proportional to the amount of light absorbed.

Apparatus:

-

Atomic Absorption Spectrometer

-

Hollow cathode lamps for the specific metals being tested (e.g., lead)

-

Volumetric flasks

Reagents:

-

Nitric Acid (trace metal grade)

-

Deionized water

-

Standard solutions of the heavy metals of interest

Procedure:

-

Sample Preparation: Accurately weigh a specified amount of the this compound sample and dissolve it in a suitable solvent, typically deionized water. The solution may be acidified with nitric acid.

-

Standard Preparation: Prepare a series of standard solutions of the target heavy metal covering a range of concentrations.

-

Instrumental Analysis:

-

Set up the atomic absorption spectrometer with the appropriate hollow cathode lamp and at the correct wavelength for the metal being analyzed.

-

Aspirate the blank, standard solutions, and the sample solution into the flame or graphite furnace of the spectrometer.

-

Measure the absorbance of each solution.

-

-

Calculation: Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations. Determine the concentration of the heavy metal in the sample solution from the calibration curve.

Water Content by Karl Fischer Titration

This method is used to determine the water content in the sample, which is crucial for distinguishing between the anhydrous and monohydrate forms.

Principle: Karl Fischer titration is a coulometric or volumetric method that is specific for the determination of water. The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.

Apparatus:

-

Karl Fischer titrator (coulometric or volumetric)

-

Titration vessel

-

Analytical balance

Reagents:

-

Karl Fischer reagent (commercially available)

-

Anhydrous methanol or other suitable solvent

Procedure:

-

Add the appropriate solvent to the titration vessel of the Karl Fischer titrator.

-

Titrate the solvent with the Karl Fischer reagent to a stable endpoint to remove any residual water.

-

Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.

-

The sample will dissolve and the water present will be titrated with the Karl Fischer reagent to the endpoint.

-

The instrument will automatically calculate the water content, usually expressed as a percentage.

Role in Research and Signaling Pathways

The primary application of research-grade this compound is in the field of electrophysiology , specifically in patch-clamp recordings . In this technique, a micropipette filled with an intracellular solution forms a high-resistance seal with the membrane of a single cell. This allows for the measurement of ionic currents flowing through individual ion channels.

This compound is a preferred salt for the intracellular solution because:

-

Physiological Relevance: Potassium is the major intracellular cation, and its high concentration inside the cell is crucial for establishing the resting membrane potential.

-

Relative Inertness of Gluconate: The gluconate anion is large and relatively impermeable through most ion channels, minimizing its direct effects on the cell's electrical activity. This is in contrast to chloride, which can have significant effects on the membrane potential through chloride channels.[2][3]

The "signaling pathway" in this context is the fundamental process of neuronal excitability and synaptic transmission . Potassium ions play a central role in the repolarization phase of the action potential. The efflux of potassium ions through voltage-gated potassium channels restores the negative resting membrane potential after depolarization. By using a potassium-based intracellular solution, researchers can study these processes in a controlled manner.

Visualizations

Experimental Workflow for Purity Analysis

Caption: Workflow for the purity analysis of research-grade this compound.

Role of Potassium in Neuronal Membrane Potential

Caption: Role of potassium ions in maintaining neuronal resting membrane potential and action potential repolarization.

References

Potassium Gluconate as a Potassium Source in Microbiological Media: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium is an indispensable element for microbial life, playing critical roles in maintaining osmotic pressure, regulating intracellular pH, and acting as a cofactor for numerous enzymes. The choice of potassium salt in microbiological media can significantly influence cellular physiology and experimental outcomes. While potassium chloride (KCl) is a conventional source, potassium gluconate offers an alternative with distinct properties. This technical guide provides a comprehensive overview of this compound as a potassium source in microbiological media, comparing its properties to potassium chloride, discussing its metabolic implications, and offering experimental protocols for its evaluation.

Introduction: The Critical Role of Potassium in Microbial Physiology

Potassium (K⁺) is the most abundant cation in the cytoplasm of most microbial cells, with intracellular concentrations typically ranging from 200 to 400 mM. This high concentration is essential for a variety of physiological functions:

-

Osmoregulation: The intracellular accumulation of potassium is a primary mechanism by which microorganisms maintain turgor pressure, which is crucial for cell growth and division.[1]

-

pH Homeostasis: Potassium transport is intricately linked to the regulation of intracellular pH, a critical parameter for enzymatic activity and overall cellular function.[1]

-

Enzyme Activation: Many enzymes, including those involved in protein synthesis and carbohydrate metabolism, require potassium as a cofactor for optimal activity.

-

Neutralization of Anionic Macromolecules: The positive charge of potassium ions helps to neutralize the negative charges of macromolecules such as nucleic acids and proteins.

Given its central role, the provision of an adequate and appropriate source of potassium in microbiological media is paramount for achieving robust and reproducible microbial growth.

This compound vs. Potassium Chloride: A Comparative Overview

The selection of a potassium salt for microbiological media typically involves a choice between inorganic salts like potassium chloride and organic salts like this compound. Their distinct chemical properties can have different implications for microbial cultures.

| Property | This compound | Potassium Chloride |

| Chemical Formula | C₆H₁₁KO₇ | KCl |

| Molar Mass | 234.25 g/mol | 74.55 g/mol |

| Potassium Content | ~16.69% by mass | ~52.44% by mass |

| Solubility in Water | High | High |

| Counter-ion | Gluconate (organic) | Chloride (inorganic) |

| Metabolic Potential of Counter-ion | Can be metabolized by some microorganisms as a carbon source. | Generally considered metabolically inert. |

| Chelating Properties | The gluconate anion is a known chelating agent.[2][3] | Minimal chelating properties. |

Metabolic Implications of Using this compound

The most significant difference between this compound and potassium chloride lies in the metabolic potential of the gluconate anion.

Gluconate as a Carbon Source

Several microorganisms possess the enzymatic machinery to metabolize gluconate. In bacteria such as Escherichia coli, gluconate is typically catabolized via the Entner-Doudoroff pathway.[4] This pathway is distinct from the more common Embden-Meyerhof-Parnas (glycolysis) pathway used for glucose metabolism.[5] The ability of a microorganism to utilize gluconate as a carbon source must be considered when designing experiments where this compound is intended to be used solely as a potassium source. If the primary carbon source in the medium is not readily metabolizable, or if the research aims to study carbon source preference, the presence of gluconate could be a confounding factor.

Chelating Properties of Gluconate

Gluconate is an effective chelating agent, capable of forming stable complexes with divalent and trivalent cations such as Ca²⁺, Mg²⁺, Fe³⁺, and Cu²⁺.[2][3] This property can have several effects in a microbiological medium:

-

Prevention of Precipitation: Gluconate can prevent the precipitation of metal salts, particularly in media with high phosphate concentrations or at alkaline pH. This ensures the bioavailability of essential trace minerals.

-

Modulation of Metal Toxicity: By chelating metal ions, gluconate can reduce their toxicity to microorganisms, which can be beneficial in media containing high concentrations of certain metals.

-

Potential for Mineral Limitation: Conversely, strong chelation could potentially limit the availability of essential metal ions if their concentrations are already low in the medium.

The chelating effect of gluconate is a significant factor to consider, as the availability of trace metals is crucial for the activity of many enzymes and cellular processes.

Experimental Protocols for Evaluating this compound

To determine the suitability of this compound as a potassium source for a specific microorganism, a direct comparison with a standard source like potassium chloride is recommended.

Objective

To compare the effects of this compound and potassium chloride on the growth kinetics and biomass yield of a target microorganism.

Materials

-

Target microorganism

-

Basal medium formulation lacking a potassium source

-

Sterile stock solutions of this compound (e.g., 1 M)

-

Sterile stock solutions of potassium chloride (e.g., 1 M)

-

Primary carbon source (e.g., glucose, ensuring it is preferred over gluconate if the organism can metabolize both)

-

Spectrophotometer

-

Incubator/shaker

-

Sterile culture vessels (e.g., flasks, 96-well plates)

Methodology

-

Media Preparation: Prepare the basal medium containing all necessary nutrients except potassium. Divide the basal medium into aliquots.

-

Potassium Source Addition: To the aliquots, add sterile this compound or potassium chloride to achieve the same final molar concentration of potassium. A range of concentrations should be tested to assess for any concentration-dependent effects. A control with no added potassium should also be included.

-

Inoculation: Inoculate the prepared media with a standardized inoculum of the target microorganism.

-

Incubation: Incubate the cultures under optimal conditions (temperature, aeration, etc.) for the target microorganism.

-

Growth Monitoring: Monitor microbial growth over time by measuring optical density (OD) at a suitable wavelength (e.g., 600 nm).

-

Data Analysis:

-

Plot growth curves (OD vs. time) for each condition.

-

Calculate key growth parameters:

-

Lag phase duration: Time before the onset of exponential growth.

-

Maximum specific growth rate (μ_max): The steepest slope of the natural log of the growth curve during the exponential phase.

-

Final biomass yield: The maximum OD reached.

-

-

-

Statistical Analysis: Perform statistical tests (e.g., ANOVA) to determine if there are significant differences in the growth parameters between the potassium sources.

Potential Advantages and Disadvantages of this compound

Advantages

-